molecular formula C10H8N2 B14390796 (Bicyclo[2.2.1]hept-5-en-2-ylidene)propanedinitrile CAS No. 88021-21-0

(Bicyclo[2.2.1]hept-5-en-2-ylidene)propanedinitrile

Cat. No.: B14390796
CAS No.: 88021-21-0
M. Wt: 156.18 g/mol
InChI Key: RAYFTPRVTYJQOF-UHFFFAOYSA-N
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Description

(Bicyclo[2.2.1]hept-5-en-2-ylidene)propanedinitrile is a chemical compound with a unique bicyclic structure. This compound is known for its interesting reactivity and potential applications in various fields of scientific research. Its structure consists of a bicyclo[2.2.1]heptene ring system with a propanedinitrile group attached, making it a valuable compound for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Bicyclo[2.2.1]hept-5-en-2-ylidene)propanedinitrile typically involves the reaction of bicyclo[2.2.1]hept-2,5-diene with malononitrile under specific conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium tert-butoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(Bicyclo[2.2.1]hept-5-en-2-ylidene)propanedinitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile groups can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Bicyclo[2.2.1]hept-5-en-2-ylidene)propanedinitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Bicyclo[2.2.1]hept-5-en-2-ylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-2-ene: A related compound with a similar bicyclic structure but lacking the propanedinitrile group.

    Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring size and structure.

    Norbornadiene: A bicyclic diene with similar reactivity but different functional groups.

Uniqueness

(Bicyclo[2.2.1]hept-5-en-2-ylidene)propanedinitrile is unique due to its combination of a bicyclic structure and a propanedinitrile group. This combination imparts distinct reactivity and potential applications that are not observed in other similar compounds. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

88021-21-0

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

2-(2-bicyclo[2.2.1]hept-5-enylidene)propanedinitrile

InChI

InChI=1S/C10H8N2/c11-5-9(6-12)10-4-7-1-2-8(10)3-7/h1-2,7-8H,3-4H2

InChI Key

RAYFTPRVTYJQOF-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(=C(C#N)C#N)C1C=C2

Origin of Product

United States

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